molecular formula C4H5Cl2NO B2960310 N-(2,2-dichloroethenyl)acetamide CAS No. 34243-54-4

N-(2,2-dichloroethenyl)acetamide

Cat. No.: B2960310
CAS No.: 34243-54-4
M. Wt: 153.99
InChI Key: DMLVNIAMNAGQAB-UHFFFAOYSA-N
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Description

N-(2,2-Dichloroethenyl)acetamide (IUPAC name: acetamide, N-(2,2-dichloroethenyl)-) is a chloroacetamide derivative characterized by a dichloroethenyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₄H₅Cl₂NO, with a molecular weight of 170.00 g/mol.

Structurally, the compound features a planar amide group (N–CO–CH₃) and a dichloro-substituted ethenyl moiety, which may influence its reactivity, stability, and intermolecular interactions. The dichloroethenyl group introduces steric and electronic effects that differentiate it from other chloroacetamides.

Properties

IUPAC Name

N-(2,2-dichloroethenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2NO/c1-3(8)7-2-4(5)6/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLVNIAMNAGQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34243-54-4
Record name N-(2,2-dichloroethenyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-dichloroethenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dichloroethenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloroethenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dichloroethenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dichloroethenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in its action are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Dichloroacetamides with Aryl Substituents

Example : N-(2,4,6-Trichlorophenyl)-2,2-dichloroacetamide (TMPDCA)

  • Structure : Features a 2,4,6-trimethylphenyl group instead of the dichloroethenyl group.
  • Crystallography : TMPDCA crystallizes with two molecules in the asymmetric unit, exhibiting distinct hydrogen-bonding patterns compared to N-(2,2-dichloroethenyl)acetamide. The mean plane of the aryl ring is twisted relative to the amide group, influencing packing stability .
  • Key Differences :
    • Substituent Effects : The trichlorophenyl group enhances steric bulk, reducing rotational freedom compared to the dichloroethenyl group.
    • Bond Parameters : C–Cl bond lengths in TMPDCA (1.73–1.76 Å) are consistent with typical chloroacetamides, whereas the dichloroethenyl group in this compound may exhibit shorter C=C bonds due to electron withdrawal.

Chloroacetamide Herbicides

Examples : Acetochlor, Alachlor, Butachlor, Metolachlor

  • Structure : These herbicides share a 2-chloro-N-alkyl/arylacetamide core but include ethoxymethyl or methoxymethyl substituents (e.g., acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) .
  • Biological Activity: Metabolism: Metabolized in liver microsomes to intermediates like CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), which are further oxidized to carcinogenic dialkylbenzoquinone imines. Species-Specific Toxicity: Rat liver microsomes metabolize these compounds more efficiently than human microsomes (e.g., acetochlor metabolism rate: 0.065 nmol/min/mg in rats vs. 0.023 nmol/min/mg in humans) .
  • Key Differences: Functional Groups: Herbicides include alkoxyalkyl chains, enhancing lipophilicity and environmental persistence compared to this compound.

Dichloroacetamides with Aliphatic Substituents

Example : N,N-Diallyl-2,2-dichloroacetamide (Dichlormid)

  • Structure : Contains two allyl groups attached to the amide nitrogen.
  • Applications : Used as a herbicide safener to protect crops from herbicide toxicity .
  • Synthesis : Produced via amide formation between dichloroacetyl chloride and diallylamine .
  • Key Differences: Reactivity: The allyl groups in Dichlormid participate in conjugation reactions, unlike the dichloroethenyl group in this compound.

Structural Analogs with Varied Halogenation

Example : 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)

  • Structure : Incorporates a trichloroethyl group and a naphthyl substituent.
  • Synthesis : Prepared via C-amidoalkylation, with IR and NMR confirming C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) stretches .
  • Key Differences :
    • Electron-Withdrawing Effects : The trichloroethyl group increases electrophilicity at the amide carbonyl, enhancing reactivity toward nucleophiles.
    • Aromatic Interactions : The naphthyl group enables π-stacking, absent in this compound.

Data Tables

Table 1: Structural and Metabolic Comparison of Selected Chloroacetamides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Metabolic Activity (nmol/min/mg)
This compound C₄H₅Cl₂NO 170.00 Dichloroethenyl Not reported
Acetochlor C₁₄H₂₀ClNO₂ 269.77 Ethoxymethyl, ethyl, methyl 0.023 (Human liver)
Dichlormid C₈H₁₁Cl₂NO 208.09 Diallyl Not applicable (safener)
TMPDCA C₁₁H₁₃Cl₂NO 262.13 2,4,6-Trimethylphenyl Not reported

Table 2: Crystallographic Parameters of Dichloroacetamides

Compound Space Group Lattice Constants (Å) Hydrogen Bonding Patterns
This compound Not reported Not reported Likely N–H⋯O/N interactions
TMPDCA P2₁/c a=8.23, b=12.45, c=14.21 N–H⋯O dimers stabilizing 1D chains
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide P-1 a=10.56, b=12.89, c=14.72 R₂²(10) hydrogen-bonded dimers

Research Findings and Implications

  • Structural Flexibility : this compound’s dichloroethenyl group likely reduces rotational freedom compared to aryl-substituted analogs, impacting its conformational stability .
  • Toxicity Pathways: Unlike chloroacetamide herbicides, the target compound lacks documented metabolic activation to carcinogenic intermediates, suggesting a safer profile .
  • Synthetic Utility : The dichloroethenyl group may serve as a precursor for further functionalization, though its discontinued status limits current applications .

Biological Activity

N-(2,2-Dichloroethenyl)acetamide is a compound of considerable interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound has been investigated for its antimicrobial and antifungal properties. It exhibits significant inhibition of acetylcholinesterase , an enzyme crucial for neurotransmission, which suggests potential neurotoxic effects due to disrupted cholinergic signaling pathways.

PropertyDescription
Antimicrobial ActivityEffective against various bacterial strains
Antifungal ActivityExhibits antifungal properties against specific fungi
Enzyme InhibitionInhibits acetylcholinesterase, affecting neurotransmission

2. Cellular Effects

The compound's effects on cellular functions are profound. By altering cell signaling pathways, it influences gene expression and cellular metabolism. The inhibition of acetylcholinesterase can lead to neurotoxic symptoms, including muscle spasms and paralysis due to overstimulation of cholinergic receptors.

Case Study: Neurotoxic Effects

A study highlighted the neurotoxic effects of this compound in rodent models. The compound was administered at varying doses, revealing dose-dependent neurotoxic symptoms characterized by tremors and paralysis.

3. Molecular Mechanism

This compound primarily acts by binding to the active site of acetylcholinesterase. This binding prevents the hydrolysis of acetylcholine, resulting in elevated levels of this neurotransmitter at synaptic junctions. The overstimulation of cholinergic receptors leads to various physiological effects including increased muscle contractions and potential respiratory failure.

4. Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Derivatives of this compound have shown promise as tubulin inhibitors , disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa0.36Tubulin polymerization inhibition
MCF-70.86Induction of cell cycle arrest

5. Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in medicinal chemistry and pharmacology. Its role as an acetylcholinesterase inhibitor suggests possible uses in treating conditions like Alzheimer's disease or other cholinergic dysfunctions. Moreover, its anticancer properties warrant further investigation for potential use in cancer therapies.

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